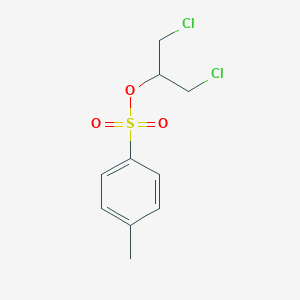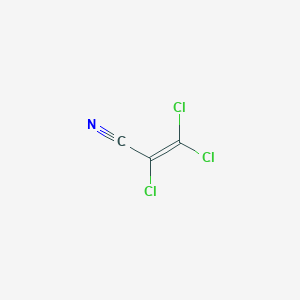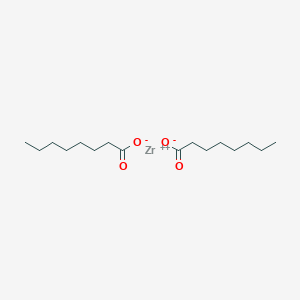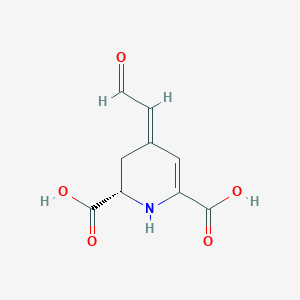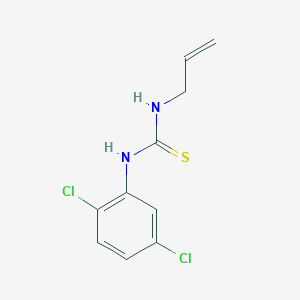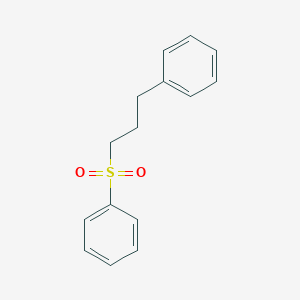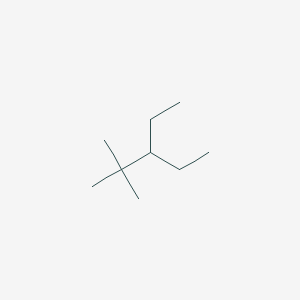
2-Methylbutane-1,4-diamine
Übersicht
Beschreibung
2-Methylbutane-1,4-diamine, also known as 2-Methyl-1,4-diaminobutane or 2-methylputrescine, is an organic compound with the molecular formula C5H14N2 . It has a molecular weight of 102.18 g/mol . The compound is used in various applications, including the synthesis of new Hepatitis C virus inhibitors .
Molecular Structure Analysis
The InChI representation of 2-Methylbutane-1,4-diamine is InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 . The compound has a freely rotating bond count of 3 and a topological polar surface area of 52 Ų .
Physical And Chemical Properties Analysis
2-Methylbutane-1,4-diamine has a molecular weight of 102.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Methylbutane-1,4-diamine dihydrochloride is utilized in proteomics research for its biochemical properties. It plays a role in the study of protein structures and functions, particularly in the identification and quantification of proteins, as well as the analysis of their modifications and interactions .
Pharmaceutical Development
In pharmacology , derivatives of 2-Methylbutane-1,4-diamine are explored for their potential as intermediates in drug synthesis. They may contribute to the development of new therapeutic agents, particularly as enzyme inhibitors that can modulate biological systems .
Agricultural Chemistry
This compound is investigated in agriculture for its role as a biologically active substance. It could be involved in the synthesis of plant growth regulators or as a component in the formulation of pesticides, given its structural similarity to natural polyamines .
Industrial Applications
Industrially, 2-Methylbutane-1,4-diamine is a candidate for the synthesis of polymeric materials . Its reactivity with various compounds can lead to the development of new polymers with potential applications in coatings, adhesives, and other materials .
Environmental Science
In environmental science , the compound’s interactions with other chemicals can be studied to understand its behavior in the environment. This includes its potential biodegradability, its role in biogeochemical cycles, and its impact on ecosystems .
Material Science
2-Methylbutane-1,4-diamine is of interest in material science for the creation of advanced materials. Its chemical properties could be harnessed to develop materials with specific functionalities, such as enhanced durability or conductivity .
Biochemistry
In biochemistry , this diamine is significant for studying polyamine metabolism and its biological roles within cells. It could be used to investigate the mechanisms by which polyamines affect cellular processes such as growth, development, and stress responses .
Analytical Chemistry
Lastly, in analytical chemistry , 2-Methylbutane-1,4-diamine may serve as a standard or reagent in various analytical techniques. Its stable and reactive nature makes it suitable for use in methods like chromatography to analyze complex chemical mixtures .
Safety and Hazards
Zukünftige Richtungen
2-Methylbutane-1,4-diamine has been used in the preparation of a new Hepatitis C virus inhibitor . It’s also used in the synthesis of antibacterial castor oil-based polyurethane membranes . These applications suggest potential future directions for this compound in medical and material science research.
Wirkmechanismus
Target of Action
2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.
Mode of Action
The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.
Biochemical Pathways
2-Methylbutane-1,4-diamine is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .
Pharmacokinetics
It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylbutane-1,4-diamine.
Result of Action
The inhibition of diamine oxidase by 2-Methylbutane-1,4-diamine could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylbutane-1,4-diamine. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.
Eigenschaften
IUPAC Name |
2-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPAQXCYUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935476 | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15657-58-6 | |
| Record name | 2-Methyl-1,4-diaminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

